molecular formula C4H10F2N2 B039458 2,2-Difluoroputrescine CAS No. 113741-09-6

2,2-Difluoroputrescine

Cat. No. B039458
CAS RN: 113741-09-6
M. Wt: 124.13 g/mol
InChI Key: MTNQZXALCORBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoroputrescine is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of putrescine, a polyamine that is involved in various biological processes, including cell growth and differentiation. The addition of two fluorine atoms to putrescine's structure enhances its stability and bioactivity, making it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of 2,2-Difluoroputrescine involves its interaction with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of ornithine decarboxylase, an enzyme involved in the biosynthesis of polyamines. This results in a decrease in the intracellular levels of polyamines, which are essential for cell growth and proliferation. 2,2-Difluoroputrescine also interacts with the sigma-1 receptor, which is involved in various cellular processes, including cell survival and apoptosis.
Biochemical and Physiological Effects:
2,2-Difluoroputrescine has been shown to have various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, leading to a decrease in their proliferation and survival. It also enhances the activity of the immune system by stimulating the production of cytokines and chemokines. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2,2-Difluoroputrescine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits high bioactivity, making it an effective tool for studying various cellular processes. However, its limitations include its potential toxicity and the need for further optimization of its synthesis and purification methods.

Future Directions

There are several future directions for the research on 2,2-Difluoroputrescine. One potential application is in the development of novel antimicrobial agents to combat antibiotic-resistant bacteria. It also has potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to optimize its synthesis and purification methods. Additionally, its potential toxicity and safety profile need to be thoroughly evaluated before its clinical use.

Synthesis Methods

The synthesis of 2,2-Difluoroputrescine involves the reaction of putrescine with difluoroacetic anhydride in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature and the concentration of the reagents.

Scientific Research Applications

2,2-Difluoroputrescine has been studied extensively for its potential applications in various fields of science. It has been shown to have antimicrobial activity against various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. It also exhibits antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo.

properties

CAS RN

113741-09-6

Product Name

2,2-Difluoroputrescine

Molecular Formula

C4H10F2N2

Molecular Weight

124.13 g/mol

IUPAC Name

2,2-difluorobutane-1,4-diamine

InChI

InChI=1S/C4H10F2N2/c5-4(6,3-8)1-2-7/h1-3,7-8H2

InChI Key

MTNQZXALCORBMF-UHFFFAOYSA-N

SMILES

C(CN)C(CN)(F)F

Canonical SMILES

C(CN)C(CN)(F)F

Other CAS RN

113741-09-6

synonyms

2,2-difluoroputrescine

Origin of Product

United States

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